

Application Note: NMR Spectroscopic Characterization of 5-Methylpicolinic Acid Hydrate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Methylpicolinic acid hydrate

CAS No.: 1588441-37-5

Cat. No.: B1456659

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Abstract & Strategic Relevance

5-Methylpicolinic acid (5-Methyl-2-pyridinecarboxylic acid) is a critical pharmacophore in medicinal chemistry, serving as a building block for metallo-enzyme inhibitors, insulin mimetics, and transition metal ligands.[1] Its structural integrity is defined by the specific substitution pattern on the pyridine ring.[2]

This guide provides a standardized protocol for the NMR characterization of the hydrate form. Unlike the anhydrous species, the hydrate introduces specific challenges in quantitative NMR (qNMR) and solvent selection. This protocol ensures reproducibility and accurate assignment of the 3, 4, 6-substitution pattern.

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-fidelity data, follow this specific workflow. The choice of solvent and concentration is critical to prevent aggregation-induced shifting of the carboxylic acid proton.[1]

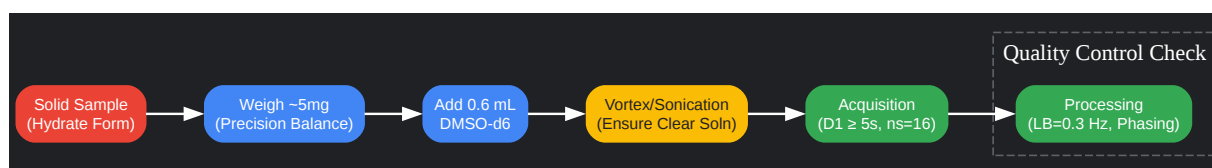
Sample Preparation[2][3]

- Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[1]
 - Reasoning: Picolinic acids have poor solubility in non-polar solvents (CDCl₃) and can form zwitterions in D₂O, complicating shift assignments. DMSO-d₆ suppresses exchange rates, often allowing the observation of the carboxylic acid proton.
- Concentration: Prepare a 15-20 mM solution (approx. 3-5 mg in 0.6 mL).
 - Note: Higher concentrations may lead to dimer formation via hydrogen bonding, shifting the -COOH and H₃ signals.
- Hydrate Management: The hydrate water molecule will appear as a distinct peak or broaden the exchangeable signals.[2][3] Do not attempt to dry the sample in an oven before NMR, as this may degrade the crystal lattice or cause decarboxylation.

Acquisition Parameters (400 MHz or higher)

- Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).
- Relaxation Delay (D1): Set to ≥ 5 seconds.
 - Reasoning: The quaternary carbons and the carboxylic proton have long T₁ relaxation times.[2] Short D1 values will suppress integration accuracy, which is fatal for qNMR.
- Temperature: 298 K (25 °C).

Workflow Visualization



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Figure 1: Optimized sample preparation and acquisition workflow for picolinic acid derivatives.

Results & Discussion: Spectral Analysis

1H NMR Data (DMSO-d6, 400 MHz)

The 5-methyl substitution breaks the symmetry of the pyridine ring, leaving protons at positions 3, 4, and 6.

Assignment	Shift (δ ppm)	Multiplicity	Coupling (J Hz)	Mechanistic Insight
COOH	13.0 - 13.5	Broad Singlet	-	Highly deshielded; chemical shift varies with concentration and water content.[1]
H-6	8.55 - 8.60	Doublet (or Singlet)	J ~ 1.5 - 2.0	Alpha to Nitrogen. Most deshielded aromatic proton due to proximity to the electronegative nitrogen.[1] Shows small meta-coupling to H-4.[1]
H-3	7.95 - 8.05	Doublet	J ~ 8.0	Ortho to COOH. Deshielded by the carbonyl anisotropy.[1] Shows strong ortho-coupling to H-4.[1]
H-4	7.75 - 7.85	Doublet of Doublets	J ~ 8.0, 2.0	Beta to Nitrogen. Shows large ortho-coupling (to H-3) and small meta-coupling (to H-6). [1]

H-2O	3.33	Broad Singlet	-	Hydrate Water. In DMSO, this peak corresponds to the water of hydration plus adventitious water.[1]
-CH3	2.38 - 2.42	Singlet	-	5-Methyl Group. Typical aryl methyl shift.[1]

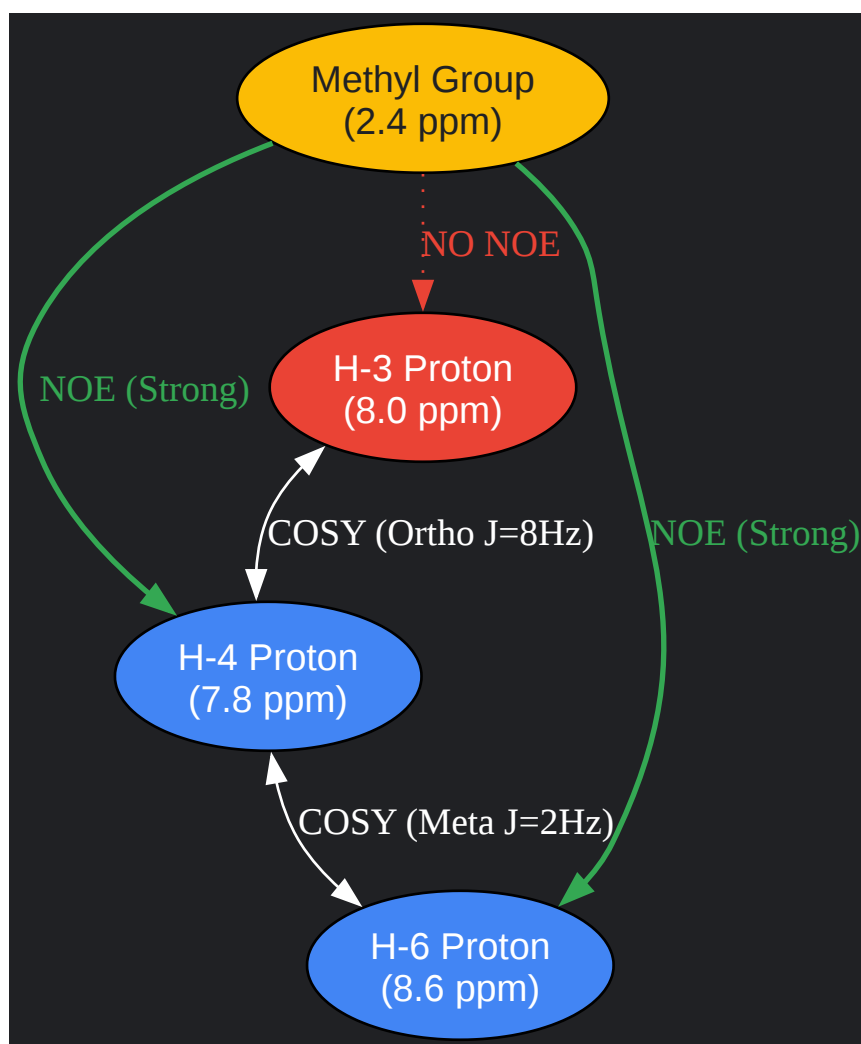
13C NMR Data (DMSO-d6, 100 MHz)

Assignment	Shift (δ ppm)	Mechanistic Insight
C=O (COOH)	~166.0	Carbonyl carbon, typical for pyridine carboxylic acids.
C-2	~146.5	Ipsso carbon to the carboxylic acid; deshielded by N and COOH.
C-6	~149.5	Alpha carbon to Nitrogen; highly deshielded.
C-5	~138.0	Ipsso carbon to Methyl group; shifted downfield by methyl substituent effect (+9 ppm relative to unsubstituted).[1]
C-4	~136.5	Beta carbon.[1][2]
C-3	~125.5	Ortho to COOH.[1][2]
-CH3	~18.5	Methyl carbon.[1][2]

Structural Logic & Validation

The identity of the molecule is confirmed not just by the presence of peaks, but by their connectivity.

- COSY (Correlation Spectroscopy): Use to confirm the H3-H4 coupling. H6 will show only a weak long-range correlation to H4.[1]
- NOESY (Nuclear Overhauser Effect): A crucial validation step. Irradiating the Methyl group (2.4 ppm) should show a strong NOE enhancement only at H4 and H6. H3 should show no enhancement. This definitively proves the 5-methyl position versus the 4-methyl or 6-methyl isomers.[1]



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Figure 2: Structural assignment logic using NOE and COSY correlations. The lack of NOE between Methyl and H3 is the diagnostic filter.

Troubleshooting & Common Pitfalls

The "Missing" Proton

Issue: The carboxylic acid proton (COOH) is not visible. Cause: Proton exchange with trace water in the DMSO-d₆.^[1] Solution: This is normal. If observation is critical, dry the solvent over molecular sieves or lower the temperature to 273 K to slow the exchange rate.

Chemical Shift Drifting

Issue: The aromatic peaks (H₃, H₄) shift by >0.1 ppm between samples. Cause: Concentration dependence (dimerization) or pH changes. Picolinic acid is zwitterionic.^[2] Solution: Standardize concentration to 15 mM. For strict comparisons, add 1 eq. of NaOD to fix the species as the carboxylate anion (shifts will move upfield).

Hydrate Quantification

Issue: Quantitative NMR (qNMR) yields low purity. Cause: Failure to account for the water mass.^[2] Solution: Calculate the theoretical Molecular Weight (MW) as 155.15 g/mol (Monohydrate) rather than 137.14 g/mol (Anhydrous).

- Protocol: Integrate the water peak at 3.33 ppm relative to the methyl singlet.^[2]
- Calculation: $(\text{Integral}_{\text{H}_2\text{O}} / 2) / (\text{Integral}_{\text{Me}} / 3) = \text{Molar Ratio of Water}$.

References

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